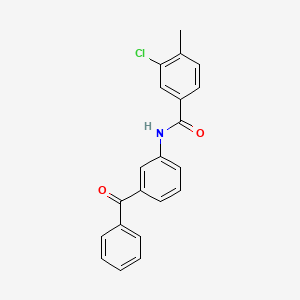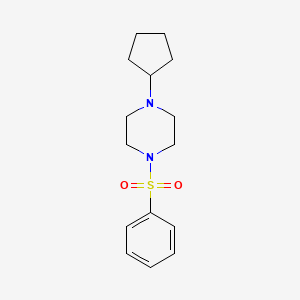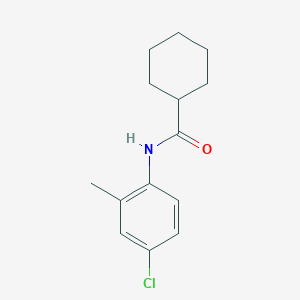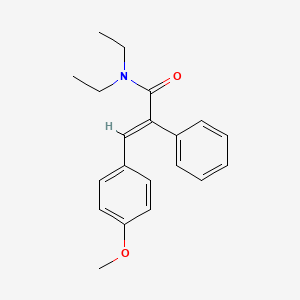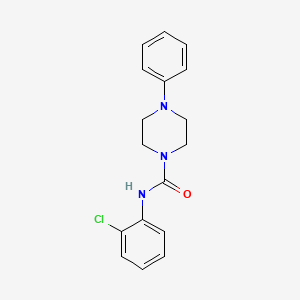
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile
描述
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile, also known as DOC, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique effects on the human mind and body. The chemical structure of DOC is similar to that of other phenethylamines, such as mescaline and MDMA, but it has distinct properties that make it a fascinating subject of scientific research.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By binding to serotonin receptors, 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile can alter the activity of certain brain regions and produce a range of effects, including hallucinations, altered perception of time and space, and changes in mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile are complex and varied, depending on the dose, route of administration, and individual factors such as age, sex, and health status. Some of the most commonly reported effects include visual and auditory hallucinations, changes in perception of time and space, euphoria, and increased energy and alertness. These effects can last for several hours and may be accompanied by physical symptoms such as dilated pupils, increased heart rate, and elevated blood pressure.
实验室实验的优点和局限性
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile has several advantages as a tool for scientific research, including its potency, selectivity, and ability to induce altered states of consciousness. However, it also has several limitations, such as its potential for abuse and the lack of standardized protocols for its use in laboratory settings. Researchers must take precautions to ensure the safety of study participants and to minimize the risk of adverse effects.
未来方向
There are several promising directions for future research on 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile, including the development of new therapeutic applications, the exploration of its effects on brain function and consciousness, and the investigation of its potential as a tool for studying the neural basis of consciousness. Other areas of interest include the development of new synthesis methods and the identification of new analogues with improved safety profiles and therapeutic potential.
科学研究应用
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most promising areas of research is the use of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile as a tool to study the human brain and its functions. Studies have shown that 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile can induce altered states of consciousness that are similar to those experienced during meditation or other spiritual practices.
属性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-7-8-17(21-2)13(10-16)9-14(11-19)12-3-5-15(18)6-4-12/h3-10H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUAJXPRGRKKD-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5859937 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



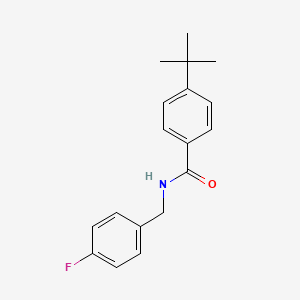

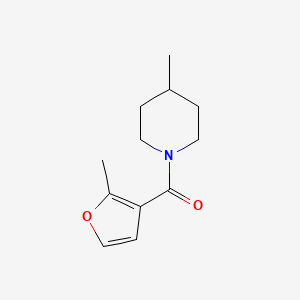
![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)

![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
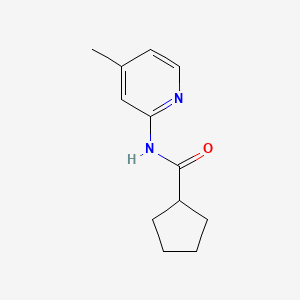
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
